Dilept

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

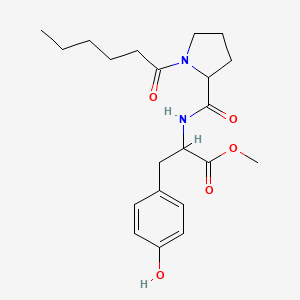

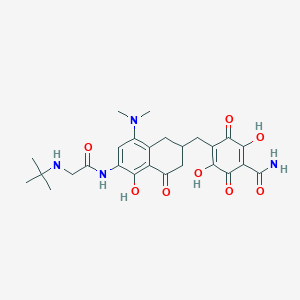

N-caproyl-L-prolyl-L-tyrosine methyl ester , is a pharmacologically active compound exhibiting pronounced antipsychotic activity. It was designed at the Zakusov Institute of Pharmacology, Russian Academy of Medical Sciences, based on the short peptide amide L-prolyl-L-tyrosine, an analog of the atypical neuroleptic sulpiride .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dilept involves a four-step scalable method that enables the product to be obtained in 52% yield without racemization . The process includes:

Preparation of caproic acid chloride: Caproic acid is treated with thionyl chloride.

Schotten–Baumann acylation: L-proline is acylated by the obtained acid chloride.

Esterification of L-tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.

Synthesis of the methyl ester: The methyl ester of N-caproyl-L-prolyl-L-tyrosine is synthesized by the mixed anhydride method using isobutylchloroformate in dimethylformamide (DMF).

Industrial Production Methods

For industrial production, the formulation, manufacturing technology, and analytical techniques have been developed for this compound in a solid dosage form (tablets). The direct compression of a tableting mass with a 1:9 ratio of substance to ludipress is the optimum method for manufacturing these tablets .

化学反応の分析

Types of Reactions

Dilept undergoes several types of chemical reactions, including:

Esterification and Acylation: As part of its synthesis, this compound undergoes esterification and acylation reactions.

Common Reagents and Conditions

Thionyl chloride: Used for the preparation of caproic acid chloride and esterification of L-tyrosine.

Isobutylchloroformate: Used in the mixed anhydride method for synthesizing the methyl ester of N-caproyl-L-prolyl-L-tyrosine.

Major Products Formed

N-caproyl-L-prolyl-L-tyrosine: Formed as a major metabolite (M1) during hydrolysis.

N-caproyl-L-proline: Formed as a secondary metabolite (M2) during further hydrolysis.

科学的研究の応用

Dilept has a wide range of scientific research applications, including:

作用機序

Dilept exerts its effects by mimicking the structure of neurotensin, a neuropeptide involved in modulating dopamine pathways. It binds to neurotensin receptors, leading to antipsychotic effects without the extrapyramidal side effects commonly associated with traditional neuroleptics . The molecular targets include neurotensin receptors, and the pathways involved are related to dopamine modulation .

類似化合物との比較

Dilept is compared with other neurotensin analogs and atypical neuroleptics:

Neurotensin analogs: This compound is more stable in human plasma and exhibits a broader range of pharmacological activities.

Atypical neuroleptics: Unlike traditional neuroleptics, this compound lacks extrapyramidal symptoms and has neuroprotective properties.

List of Similar Compounds

Sulpiride: An atypical neuroleptic with a similar structure to this compound.

Neurotensin (NT) analogs: Other dipeptide analogs of neurotensin with neuroleptic-like activity.

特性

分子式 |

C21H30N2O5 |

|---|---|

分子量 |

390.5 g/mol |

IUPAC名 |

methyl 2-[(1-hexanoylpyrrolidine-2-carbonyl)amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26) |

InChIキー |

HNWPAYLOEFDTJN-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B12323200.png)

![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)

![1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione](/img/structure/B12323234.png)

![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)

![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)

![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)

![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)